Methyl 3-sulfamoylpropanoate Methyl 3-sulfamoylpropanoate
Brand Name: Vulcanchem
CAS No.: 15441-08-4
VCID: VC21314282
InChI: InChI=1S/C4H9NO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3,(H2,5,7,8)
SMILES: COC(=O)CCS(=O)(=O)N
Molecular Formula: C4H9NO4S
Molecular Weight: 167.19 g/mol

Methyl 3-sulfamoylpropanoate

CAS No.: 15441-08-4

Cat. No.: VC21314282

Molecular Formula: C4H9NO4S

Molecular Weight: 167.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-sulfamoylpropanoate - 15441-08-4

Specification

CAS No. 15441-08-4
Molecular Formula C4H9NO4S
Molecular Weight 167.19 g/mol
IUPAC Name methyl 3-sulfamoylpropanoate
Standard InChI InChI=1S/C4H9NO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3,(H2,5,7,8)
Standard InChI Key ICTSDDRYJKMPGS-UHFFFAOYSA-N
SMILES COC(=O)CCS(=O)(=O)N
Canonical SMILES COC(=O)CCS(=O)(=O)N

Introduction

Chemical Structure and Properties

Chemical Identity

Methyl 3-sulfamoylpropanoate has the molecular formula C₄H₉NO₄S and a molecular weight of 167.19 g/mol . It is classified as an ester derivative containing a sulfamoyl functional group. The compound's systematic IUPAC name is methyl 3-sulfamoylpropanoate, which accurately reflects its chemical structure .

Physical Properties

The physical properties of methyl 3-sulfamoylpropanoate are summarized in the following table:

PropertyValueSource
AppearancePowder
Molecular Weight167.19 g/mol
Boiling Point312.292 °C at 760 mmHg
Density1.361 g/cm³
Storage TemperatureNot specified

Structural Characteristics

The chemical structure of methyl 3-sulfamoylpropanoate features several key elements:

  • A methyl ester group (-COOCH₃)

  • A two-carbon chain connecting the ester and sulfamoyl groups

  • A sulfamoyl group (-SO₂NH₂)

The compound's structural identifiers include:

  • Standard InChI: InChI=1S/C4H9NO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3,(H2,5,7,8)

  • InChI Key: ICTSDDRYJKMPGS-UHFFFAOYSA-N

  • SMILES Notation: COC(=O)CCS(=O)(=O)N

Synthesis and Preparation Methods

The synthesis of methyl 3-sulfamoylpropanoate typically involves the esterification of 3-sulfamoylpropanoic acid with methanol in the presence of an acid catalyst. Alternative synthetic routes may include:

  • The reaction of methyl 3-chlorosulfonylpropanoate with ammonia or ammonium hydroxide

  • The oxidation of methyl 3-mercaptopropanoate followed by amination of the resulting sulfonic acid

These synthetic approaches require careful control of reaction conditions to achieve high yields and purity.

Applications and Uses

Methyl 3-sulfamoylpropanoate has potential applications in:

Pharmaceutical Research

The sulfamoyl group is present in many pharmaceutically active compounds, particularly those with enzyme inhibitory properties. Methyl 3-sulfamoylpropanoate may serve as a building block for the synthesis of more complex bioactive molecules.

Chemical Synthesis

As a bifunctional molecule containing both nucleophilic and electrophilic sites, methyl 3-sulfamoylpropanoate can serve as a versatile intermediate in the synthesis of various organic compounds.

Analytical Chemistry

Reactivity and Chemical Behavior

The chemical behavior of methyl 3-sulfamoylpropanoate is governed by its functional groups:

Ester Group Reactivity

The methyl ester functionality can undergo typical ester reactions, including:

  • Hydrolysis to form 3-sulfamoylpropanoic acid

  • Transesterification with other alcohols

  • Reduction to form primary alcohols

  • Amidation to form amides

Sulfamoyl Group Reactivity

The sulfamoyl group (-SO₂NH₂) can participate in:

  • Nucleophilic substitution reactions

  • Hydrogen bonding interactions

  • Deprotonation under basic conditions to form the corresponding sulfamoyl anion

  • Coordination with metal ions

Spectroscopic Characteristics

Methyl 3-sulfamoylpropanoate exhibits characteristic spectroscopic properties that aid in its identification and analysis:

Infrared Spectroscopy

Expected characteristic IR absorption bands include:

  • C=O stretching of the ester group (~1730-1750 cm⁻¹)

  • S=O asymmetric and symmetric stretching (~1350 and ~1150 cm⁻¹)

  • N-H stretching of the sulfamoyl group (~3300-3400 cm⁻¹)

  • C-O stretching of the ester group (~1200-1250 cm⁻¹)

Nuclear Magnetic Resonance Spectroscopy

In ¹H NMR spectroscopy, methyl 3-sulfamoylpropanoate would typically show:

  • A singlet for the methyl ester protons (~3.7 ppm)

  • Two triplets for the methylene protons (~2.7-3.3 ppm)

  • A broad singlet for the NH₂ protons (~6-7 ppm)

Comparison with Related Compounds

Structural Analogs

Methyl 3-sulfamoylpropanoate shares structural similarities with other sulfur-containing esters but has distinct properties due to its specific arrangement of functional groups.

Comparison with Methyl 3-(methylsulfonyl)propanoate

Methyl 3-(methylsulfonyl)propanoate (C₅H₁₀O₄S, MW: 166.20 g/mol) is a closely related compound but differs in having a methylsulfonyl group (-SO₂CH₃) instead of a sulfamoyl group (-SO₂NH₂) . This structural difference significantly affects the compound's reactivity, particularly in terms of nucleophilicity and hydrogen bonding capabilities.

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